8-Hydroxy-7-methylguanine

Descripción

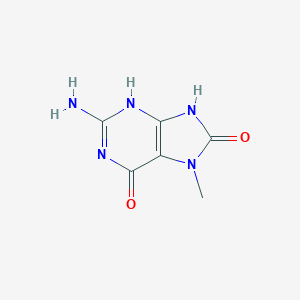

Structure

3D Structure

Propiedades

Número CAS |

1688-85-3 |

|---|---|

Fórmula molecular |

C6H7N5O2 |

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

2-amino-7-methyl-1,9-dihydropurine-6,8-dione |

InChI |

InChI=1S/C6H7N5O2/c1-11-2-3(9-6(11)13)8-5(7)10-4(2)12/h1H3,(H4,7,8,9,10,12,13) |

Clave InChI |

VHPXSVXJBWZORQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(NC1=O)N=C(NC2=O)N |

SMILES isomérico |

CN1C2=C(NC(=NC2=O)N)NC1=O |

SMILES canónico |

CN1C2=C(NC(=NC2=O)N)NC1=O |

Origen del producto |

United States |

Mechanistic Elucidation of 8 Hydroxy 7 Methylguanine Formation

Biochemical Pathways of Endogenous Generation

Endogenous formation of 8-Hydroxy-7-methylguanine occurs through specific enzymatic and non-enzymatic reactions within the body. These pathways involve the conversion of a precursor molecule, 7-methylguanine (B141273), or the direct oxidation of the guanine (B1146940) moiety.

A primary biochemical route for the endogenous generation of 8-Hydroxy-7-methylguanine is the enzymatic conversion of 7-methylguanine. nih.gov This reaction is catalyzed by xanthine (B1682287) oxidoreductase (XOR), a key enzyme in purine (B94841) catabolism that facilitates the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. researchgate.netscispace.com In a similar manner, a certain proportion of free 7-methylguanine, which can arise from the degradation of nucleic acids, is converted to 8-Hydroxy-7-methylguanine by xanthine oxidase. nih.govresearchgate.net

Research has confirmed this metabolic pathway in humans. A study involving the administration of 15N-labeled 7-methylguanine to a healthy volunteer demonstrated that a significant portion is metabolized and excreted as its hydroxylated form. This highlights the role of xanthine oxidase as a key biocatalyst in this specific conversion. researchgate.net

Table 1: In Vivo Conversion of 7-Methylguanine

| Administered Compound | Metabolite Measured in Urine | Percentage of Injected Amount Recovered as Metabolite | Reference |

|---|---|---|---|

| [15N]7-methylguanine | [15N]8-hydroxy-7-methylguanine | 16% | researchgate.net |

Another significant pathway involves the direct action of reactive oxygen species (ROS) on the guanine base. mdpi.com ROS are formed endogenously as byproducts of normal metabolic processes. nih.gov Guanine possesses the lowest redox potential among the DNA bases, making it particularly susceptible to oxidative damage. mdpi.com

The hydroxylation occurs specifically at the C8 position of the purine ring. The hydroxyl radical (•OH), one of the most potent ROS, readily attacks the C8 position of guanine to form an 8-hydroxy-7,8-dihydroguanyl radical (8-HO-G•), which is a critical intermediate. mdpi.comrsc.org Subsequent oxidation of this radical leads to the stable product, 8-hydroxyguanine (B145757) (also known as 8-oxoguanine). nih.govdcu.ie While much of the research focuses on the formation of 8-hydroxyguanine from guanine, the same mechanistic principle applies to the hydroxylation of 7-methylguanine, where ROS attack the C8 position to form 8-Hydroxy-7-methylguanine.

Table 2: Key Reactive Species in C8-Guanine Hydroxylation

| Reactive Species | Role in C8 Hydroxylation | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | Directly attacks the C8 position of guanine, initiating the hydroxylation process. | mdpi.com |

| Singlet Oxygen (¹O₂) | Reacts preferentially with guanine over other DNA bases to form 8-oxoguanine. | mdpi.com |

| Peroxynitrite (ONOO⁻) | Can cause oxidative DNA damage, leading to the formation of 8-oxoguanine. | mdpi.com |

Exogenous Agents and Environmental Triggers in 8-Hydroxy-7-methylguanine Adduct Formation

The formation of 8-Hydroxy-7-methylguanine is also linked to exposure to exogenous agents and environmental triggers. This process typically begins with the formation of 7-methylguanine DNA adducts. oup.com These adducts are generated when external chemical agents, particularly methylating agents, react with and covalently bind to the N7 position of guanine within the DNA strand. oup.com

Once formed, these 7-methylguanine adducts can be excised from DNA through enzymatic DNA repair pathways or released through spontaneous depurination due to the instability of their glycosylic bond. oup.com The released, free 7-methylguanine base then enters the pool of purines that can be acted upon by xanthine oxidase, leading to its conversion to 8-Hydroxy-7-methylguanine as described previously. nih.govresearchgate.net Therefore, environmental exposure to carcinogenic alkylating agents can lead to an increased urinary excretion of 8-Hydroxy-7-methylguanine, which is formed following DNA degradation and repair. hmdb.cabiorxiv.org

Table 3: Examples of Exogenous Agents Leading to 7-Methylguanine Formation

| Agent/Source | Mechanism | Reference |

|---|---|---|

| N-nitroso compounds | Found in the environment and diet; act as exogenous methylating agents that form 7-methylguanine adducts in DNA. | oup.com |

| Ethene | Found in cigarette smoke and vehicle exhaust; leads to the formation of 7-alkyl-guanine adducts. | oup.com |

Investigating the Biological Repercussions and Molecular Functions of 8 Hydroxy 7 Methylguanine

Role as a Biomarker in Oxidative and Methylating DNA Damage Studies

The presence and quantity of specific molecules in bodily fluids can serve as indicators of normal biological processes, pathogenic processes, or responses to an exposure or intervention. Such molecules, known as biomarkers, are invaluable tools in medical research and diagnostics. 8-Hydroxy-7-methylguanine has emerged as a significant biomarker in the study of DNA damage, particularly that caused by oxidative stress and methylation.

Detection in Cellular Excretions as an Indicator of Nucleic Acid Turnover and Damage

8-Hydroxy-7-methylguanine is an endogenous methylated nucleoside that can be detected in human urine. researchgate.netnih.gov Its presence in cellular excretions is considered an indicator of nucleic acid turnover and damage. nih.govresearchgate.net When DNA is damaged by agents that cause methylation, a common form of DNA modification, the resulting adducts are often excised by DNA repair mechanisms and subsequently excreted in the urine. Therefore, measuring the levels of modified nucleobases like 8-Hydroxy-7-methylguanine in urine provides a non-invasive way to assess the extent of DNA damage within the body. researchgate.net

Similarly, oxidative damage to DNA, caused by reactive oxygen species, can lead to the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG). jst.go.jpscispace.com The repair of this type of damage also results in the excretion of the modified base in urine. jst.go.jpmdpi.com Studies have investigated the simultaneous measurement of urinary 8-OHdG and 7-methylguanine (B141273) as markers for oxidative and methylating DNA damage, respectively. researchgate.net This approach allows for a more comprehensive assessment of the different types of DNA damage an individual may be experiencing. For instance, urinary levels of 7-methylguanine have been found to be significantly higher in smokers compared to non-smokers, highlighting its utility as a biomarker for exposure to the methylating agents present in tobacco smoke. researchgate.netresearchgate.net

Correlation with Cellular Stress Response Pathways in Experimental Models

In experimental settings, the levels of 8-Hydroxy-7-methylguanine and its precursor, 7-methylguanine, have been linked to cellular stress response pathways. researchgate.netresearchgate.net When cells are exposed to stressors like hydrogen peroxide (H₂O₂), which induces oxidative stress, an increase in the activation of DNA repair enzymes is observed. researchgate.netmsu.ru One such key enzyme is Poly(ADP-ribose) Polymerase (PARP). nih.govfrontiersin.org

In a cellular model of oxidative stress using rat cardiomyoblasts, both 7-methylguanine and 8-Hydroxy-7-methylguanine were found to penetrate the cells and suppress the activation of PARP stimulated by H₂O₂. researchgate.netmsu.ru This suggests a direct link between these guanine (B1146940) derivatives and the cellular response to oxidative damage. Furthermore, the effectiveness of 8-Hydroxy-7-methylguanine in protecting cells under oxidative stress conditions was shown to exceed that of a classic PARP inhibitor, 3-aminobenzamide. msu.ru The dysregulation of tRNA methylation, including the formation of 7-methylguanosine, has also been connected to altered stress response pathways, leading to an accumulation of reactive oxygen species and DNA damage. springernature.com These findings underscore the role of methylated guanines in modulating the cellular response to stress and highlight their potential as indicators of such processes.

Interaction with DNA Repair and Regulatory Enzymes

The biological effects of 8-Hydroxy-7-methylguanine are not limited to its role as a biomarker. This compound actively interacts with key enzymes involved in DNA repair and other cellular regulatory processes. Its most notable interaction is with the Poly(ADP-ribose) Polymerase (PARP) family of enzymes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition by 8-Hydroxy-7-methylguanine

PARP enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway which is responsible for fixing single-strand DNA breaks. frontiersin.org PARP1, the most abundant member of the family, detects DNA damage and synthesizes a polymer of ADP-ribose (PAR) which recruits other repair proteins to the site of damage. researchgate.netfrontiersin.org Inhibition of PARP can be a therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways. frontiersin.org Both 7-methylguanine and its metabolite, 8-Hydroxy-7-methylguanine, have been identified as inhibitors of PARP1. nih.govresearchgate.net They have been shown to suppress the enzymatic activity of PARP1 in a dose-dependent manner. nih.govresearchgate.net

Research has demonstrated that 8-Hydroxy-7-methylguanine is a more potent inhibitor of PARP1 than its precursor, 7-methylguanine. nih.govresearchgate.net The inhibitory concentration 50 (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were found to be, on average, four times lower for 8-Hydroxy-7-methylguanine compared to 7-methylguanine at various concentrations of the PARP1 substrate, NAD+. nih.gov This indicates that a lower concentration of 8-Hydroxy-7-methylguanine is needed to achieve the same level of PARP1 inhibition as 7-methylguanine. researchgate.net

In a cellular model of oxidative stress in rat cardiomyoblasts, the IC₅₀ values for suppressing H₂O₂-stimulated PARP activation were 55 µM for 8-Hydroxy-7-methylguanine and 270 µM for 7-methylguanine, further confirming the superior inhibitory effect of the hydroxylated metabolite. researchgate.netmsu.ru

Table 1: Comparative Inhibitory Potency of 8-Hydroxy-7-methylguanine and 7-Methylguanine on PARP1

| Compound | IC₅₀ (vs. H₂O₂-stimulated PARP activation in H9c2 cells) | Relative Potency (vs. 7-Methylguanine) |

|---|---|---|

| 8-Hydroxy-7-methylguanine | 55 µM researchgate.netmsu.ru | ~4.9x more potent |

| 7-Methylguanine | 270 µM researchgate.netmsu.ru | 1x |

The enhanced inhibitory potency of 8-Hydroxy-7-methylguanine can be attributed to its specific molecular interactions within the active site of PARP1. nih.govresearchgate.net Molecular docking studies have revealed that the hydroxyl group at the 8th position of 8-Hydroxy-7-methylguanine plays a crucial role in its binding efficiency. researchgate.netresearchgate.net This hydroxyl group is oriented towards the side chain of the catalytic residue Glu988 in the PARP1 active site, enabling the formation of an additional hydrogen bond. nih.govresearchgate.net This extra bond strengthens the interaction between 8-Hydroxy-7-methylguanine and the enzyme, leading to more effective inhibition compared to 7-methylguanine, which lacks this hydroxyl group. nih.govresearchgate.net

Both 7-methylguanine and 8-Hydroxy-7-methylguanine have been found to be selective in their inhibitory action, as they did not show significant effects on other DNA repair enzymes such as APE1 and Polβ. nih.govresearchgate.net This selectivity is an important characteristic for potential therapeutic agents, as it minimizes off-target effects.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Hydroxy-7-methylguanine |

| 7-methylguanine |

| 8-hydroxydeoxyguanosine (8-OHdG) |

| 3-aminobenzamide |

| Hydrogen peroxide (H₂O₂) |

| NAD+ |

| Poly(ADP-ribose) (PAR) |

| APE1 |

Effects on DNA Repair Pathway Modulation and Cellular Outcomes

The presence of 8-Hydroxy-7-methylguanine (8-OH-7-MeG) within the cellular environment, particularly as a metabolite of 7-methylguanine (7-MeG), has been shown to modulate DNA repair pathways, primarily through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing a variety of DNA lesions, including those caused by alkylating agents.

Research has demonstrated that both 7-MeG and its metabolite, 8-OH-7-MeG, can inhibit the enzymatic activity of PARP1 in a dose-dependent manner. However, 8-OH-7-MeG exhibits a stronger inhibitory effect, with IC50 values approximately four times lower than those of 7-MeG. This enhanced inhibition is attributed to the formation of an additional hydrogen bond between the hydroxyl group of 8-OH-7-MeG and the catalytic residue Glu988 in the active site of PARP1. This more efficient binding leads to the formation of non-productive PARP1-nucleosome complexes, which can impede subsequent steps in DNA repair, replication, and transcription, ultimately leading to cancer cell death.

Notably, experimental and computational studies have indicated that the inhibitory action of 7-MeG and 8-OH-7-MeG is selective for PARP1, with no significant effect observed on the activity of other DNA repair enzymes. This selectivity suggests a targeted modulation of the BER pathway. The cellular outcome of this PARP1 inhibition is an increased sensitivity of cancer cells to DNA-damaging agents like cisplatin (B142131) and doxorubicin, leading to accelerated apoptotic death.

Exploration of Interactions with Other DNA Processing Enzymes

While the primary interaction of the 7-methylguanine metabolite, 8-OH-7-MeG, has been characterized with the DNA repair enzyme PARP1, its direct interactions with other DNA processing enzymes when it exists as a lesion within the DNA strand are less defined. However, studies on the precursor lesion, 7-methylguanine (N7-MeG), provide insights into potential interactions. N7-MeG itself does not significantly block replication.

The base excision repair (BER) pathway is critical for repairing methylated DNA adducts, with enzymes like alkyladenine-DNA glycosylase (AAG or MPG) recognizing and removing lesions such as N7-methylguanine. While N7-MeG is the most common lesion from methylating agents, it is generally considered non-toxic and does not alter the DNA duplex structure or coding properties of guanine. However, the overexpression of N-methylpurine DNA glycosylase (MPG) can increase sensitivity to alkylating agents by rapidly removing these non-toxic adducts, leading to an accumulation of more toxic repair intermediates.

In the context of translesion synthesis (TLS), a mechanism for bypassing DNA damage during replication, DNA polymerase β (polβ) has been implicated in the bypass of various DNA lesions, including 8-oxoguanine. Given the structural similarity, it is plausible that polβ could also be involved in the bypass of 8-OH-7-MeG. Furthermore, human DNA polymerase η (pol η) is known to contribute to the replication of the common oxidative lesion 7,8-dihydro-8-oxoguanine (8-oxoG), where it correctly incorporates dC opposite the lesion. This suggests that specialized TLS polymerases may play a role in processing 8-OH-7-MeG lesions.

Implications for Mutagenesis Mechanisms in Research Contexts

Comparative Mutagenic Potential with Other Oxidative Guanine Adducts (e.g., 8-oxoguanine)

8-oxoguanine (8-oxoG), also known as 7,8-dihydro-8-oxoguanine, is a major product of guanine oxidation and is recognized for its high mutagenicity. It primarily induces G→T transversions due to its ability to form a Hoogsteen base pair with adenine (B156593) during DNA replication. The mutagenic frequency of 8-oxoG has been reported to be around 1% in some studies and can range from 0.1% to 6.8% in mammalian cells depending on the experimental system and sequence context.

In contrast, the direct mutagenic potential of 8-OH-7-MeG as a DNA lesion is less characterized. However, studies on its precursor, 7-methylguanine (7-MeG), indicate that it is not mutagenic in Salmonella typhimurium strains TA98 and TA100, meaning it does not cause frameshift mutations or base-pair substitutions. The mutation frequency of N7-methylG has been found to be less than 0.5% and is generally considered non-mutagenic in cells.

While direct comparative data for 8-OH-7-MeG is limited, the low mutagenicity of its precursor suggests that it may be less mutagenic than 8-oxoG. The high mutagenic potential of 8-oxoG is well-established, leading to specific G→T transversions, a characteristic that has not been prominently reported for 8-OH-7-MeG.

| Adduct | Primary Mutation Type | Reported Mutagenic Frequency | Key Mutagenic Mechanism |

| 8-oxoguanine (8-oxoG) | G→T transversions | 0.1% - 6.8% in mammalian cells | Forms Hoogsteen base pair with adenine |

| 7-methylguanine (7-MeG) | Not significantly mutagenic | < 0.5% | Does not significantly alter base pairing |

Advanced Methodologies for the Quantitative Analysis and Detection of 8 Hydroxy 7 Methylguanine in Research Applications

Chromatographic Separation and Mass Spectrometric Detection

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of modified nucleobases like 8-Hydroxy-7-methylguanine, offering unparalleled sensitivity and specificity.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the trace analysis of modified nucleosides and nucleobases from biological samples. researchgate.net This method combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For the analysis of compounds like 8-Hydroxy-7-methylguanine, reversed-phase chromatography is often employed, which separates molecules based on their hydrophobicity.

The separated analytes are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In tandem MS (MS/MS), a specific parent ion corresponding to the mass of 8-Hydroxy-7-methylguanine is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and reduces chemical noise, allowing for the detection of the compound at very low concentrations. The use of an isotopically labeled internal standard, such as ¹⁵N- or ¹³C-labeled 8-Hydroxy-7-methylguanine, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. mdpi.com This approach has been successfully used to simultaneously measure other relevant DNA damage markers, such as 8-hydroxy-2'-deoxyguanosine (B1666359) and 7-methylguanine (B141273), in urine. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of small molecules. However, due to the low volatility and polar nature of purine (B94841) compounds like 8-Hydroxy-7-methylguanine, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. hmdb.caecmdb.ca Common derivatization procedures involve silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. GC-MS provides excellent chromatographic resolution and, when operated in selected ion monitoring (SIM) mode, offers high sensitivity for quantitative analysis. researchgate.net While powerful, the need for derivatization can introduce additional complexity and potential for variability in the sample preparation workflow.

Immunoassay and Biophysical Techniques for Enzymatic Activity Profiling

Beyond chromatographic methods, immunoassays and biophysical techniques provide valuable tools for quantifying 8-Hydroxy-7-methylguanine and studying its interactions with enzymes.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method that can be adapted for the quantification of specific DNA adducts. researchgate.net This technique relies on the highly specific binding between an antibody and its target antigen. For 8-Hydroxy-7-methylguanine, a competitive ELISA format would be most appropriate. raybiotech.comelabscience.com

In this setup, a microplate is coated with a known amount of 8-Hydroxy-7-methylguanine or a conjugate. The sample containing an unknown amount of the compound is mixed with a specific primary antibody and added to the plate. The free 8-Hydroxy-7-methylguanine in the sample competes with the coated antigen for binding to the limited number of antibody sites. After washing away unbound materials, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric signal. stressmarq.comresearchgate.net The signal intensity is inversely proportional to the concentration of 8-Hydroxy-7-methylguanine in the original sample. This method is highly sensitive, capable of detecting concentrations in the picogram per milliliter (pg/mL) range, and is suitable for various biological samples including urine and serum. raybiotech.comcellbiolabs.com

Fluorescence anisotropy is a powerful spectroscopic technique used to study molecular binding events and enzyme kinetics in real-time. nih.gov This method is based on measuring the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner, such as an enzyme.

In the context of 8-Hydroxy-7-methylguanine, this technique has been used to study its inhibitory effect on the enzyme poly(ADP-ribose) polymerase 1 (PARP1). nih.gov Researchers can monitor the binding of a fluorescently labeled substrate or inhibitor to the enzyme. When the small fluorescent probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence anisotropy. Upon binding to the much larger enzyme, its rotation slows down significantly, leading to an increase in anisotropy. By introducing 8-Hydroxy-7-methylguanine as a competitor, its binding to the enzyme displaces the fluorescent probe, causing a decrease in anisotropy. This change allows for the dose-dependent measurement of inhibition and the calculation of key kinetic parameters, such as the IC₅₀ value. nih.gov This method provides a continuous, real-time assay for characterizing the interactions between 8-Hydroxy-7-methylguanine and its target enzymes. nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling provide invaluable tools for understanding the interactions of 8-Hydroxy-7-methylguanine at the atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding of this compound to the active site of enzymes.

For instance, computational studies have been employed to explain the stronger inhibitory effect of 8-Hydroxy-7-methylguanine on PARP1 compared to its precursor, 7-methylguanine. nih.gov Molecular docking simulations can place the ligand (8-Hydroxy-7-methylguanine) into the three-dimensional structure of the enzyme's binding pocket, predicting the most favorable binding pose. These models have revealed that the presence of the 8-hydroxy group allows for the formation of an additional hydrogen bond with a key catalytic residue (Glu988) in the PARP1 active site. nih.gov This extra interaction explains the more efficient binding and stronger inhibition observed experimentally. Such computational approaches are essential for rationalizing experimental findings and guiding the design of more potent and selective enzyme inhibitors.

Data Tables

Table 1: Comparison of Advanced Analytical Methodologies

| Methodology | Principle | Key Advantages | Sample Types | Primary Application |

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection of parent/fragment ion pairs. | High sensitivity, high specificity, suitable for complex matrices. | Urine, Plasma, Tissues, DNA hydrolysates | Trace quantification of the compound. researchgate.net |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Excellent resolution, high sensitivity. | Urine, Biological Fluids | Quantification after chemical derivatization. researchgate.net |

| ELISA | Antigen-antibody binding with an enzymatic signal readout. | High throughput, very high sensitivity, cost-effective. | Urine, Serum, Plasma, Cell culture media | Rapid quantification of adducts. raybiotech.comcellbiolabs.com |

| Fluorescence Anisotropy | Measures changes in the rotational diffusion of a fluorescent probe upon binding. | Real-time kinetics, homogeneous assay (no separation needed). | Purified enzyme systems | Enzymatic activity and inhibition profiling. nih.gov |

| Molecular Modeling | Uses computational algorithms to simulate molecule-protein interactions. | Provides atomic-level mechanistic insight, predictive power. | N/A (In silico) | Understanding binding modes and interaction energies. nih.gov |

Molecular Docking and Dynamics Simulations of Compound-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as 8-Hydroxy-7-methylguanine, to a protein's active site. These methods have been instrumental in understanding the inhibitory effect of 8-Hydroxy-7-methylguanine on Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a target in cancer therapy.

Research has shown that 8-Hydroxy-7-methylguanine is a more potent inhibitor of PARP1 than its precursor, 7-methylguanine. nih.gov Molecular docking studies have revealed the structural basis for this enhanced inhibitory activity. The presence of the hydroxyl group at the 8th position in 8-Hydroxy-7-methylguanine allows for the formation of an additional hydrogen bond with the catalytic residue Glu988 in the active site of PARP1. nih.gov This extra interaction strengthens the binding of the inhibitor to the enzyme, leading to a more effective blockade of its activity.

MD simulations further complement the findings of molecular docking by providing a dynamic view of the compound-protein complex over time. These simulations can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the detailed network of interactions that stabilize the complex. For the related compound, 7-methylguanine, MD simulations have shown that its binding in the PARP1 active site is mediated by hydrogen bonds with Gly863 and Ser904, π-stacking with Tyr907, and hydrophobic interactions with Ala898. researchgate.net Similar interactions are anticipated for 8-Hydroxy-7-methylguanine, with the additional hydrogen bond contributing to its stronger inhibitory effect.

The following table summarizes the key molecular interactions between 7-methylguanine and the PARP1 active site, as revealed by molecular dynamics simulations. These interactions provide a framework for understanding the binding of its metabolite, 8-Hydroxy-7-methylguanine.

| Interacting Residue in PARP1 | Type of Interaction with 7-methylguanine | Reference |

| Gly863 | Hydrogen Bond | researchgate.net |

| Ser904 | Hydrogen Bond | researchgate.net |

| Tyr907 | π-stacking | researchgate.net |

| Ala898 | Hydrophobic Contact | researchgate.net |

It is noteworthy that experimental and computational studies have indicated the selective inhibitory action of both 7-methylguanine and 8-Hydroxy-7-methylguanine on PARP1, with no significant effect observed on other DNA repair enzymes. nih.gov

Quantum Chemical Calculations in Elucidating Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules at the atomic level. These methods are invaluable for elucidating reaction mechanisms, determining the stability of different molecular forms (tautomers), and understanding the energetics of chemical transformations.

In the context of 8-Hydroxy-7-methylguanine, a crucial aspect of its reactivity is its tautomerism. The compound can exist in different isomeric forms, primarily the 8-oxo and 8-enol forms. Quantum chemical calculations can predict the relative energies of these tautomers and thus their equilibrium populations under different conditions. For the related compound 8-hydroxyguanosine, 15N NMR spectroscopy has provided evidence for the predominance of the 8-keto (oxo) form. researchgate.net DFT calculations can be used to theoretically confirm such experimental findings and to explore the energetic barriers for the interconversion between tautomers.

Furthermore, quantum chemical calculations are essential for understanding the mechanism of action of 8-Hydroxy-7-methylguanine as an enzyme inhibitor. By modeling the inhibitor within the enzyme's active site, these calculations can elucidate the electronic details of the interactions. For instance, they can be used to:

Calculate the bond orders and charge distributions to understand the nature of the hydrogen bonds between the inhibitor and the protein residues.

Model the transition states of the enzymatic reaction in the presence and absence of the inhibitor to understand how the inhibitor raises the activation energy of the reaction.

Investigate the mechanism of oxidative damage, as has been done for the related compound 8-oxoguanine, where DFT calculations have been used to study its formation mediated by Fenton reactions.

The table below outlines the types of insights that can be gained into the reaction mechanisms of 8-Hydroxy-7-methylguanine through the application of quantum chemical calculations.

| Investigated Aspect | Information Provided by Quantum Chemical Calculations |

| Tautomeric Stability | Relative energies and equilibrium populations of the 8-oxo and 8-enol forms. |

| Enzyme Inhibition Mechanism | Detailed electronic nature of inhibitor-protein interactions and the energetics of the inhibited reaction pathway. |

| Reactivity and Degradation | Understanding the pathways and transition states for oxidative and other chemical modifications. |

While specific DFT studies on the reaction mechanisms of 8-Hydroxy-7-methylguanine are not yet widely published, the application of these methods to similar systems demonstrates their immense potential for providing a deep, mechanistic understanding of the chemical biology of this important compound.

Synthetic Strategies for 8 Hydroxy 7 Methylguanine and Its Analogs in Experimental Design

Laboratory Synthesis Pathways from Precursors (e.g., Theobromine)

The laboratory synthesis of 8-hydroxy-7-methylguanine can be efficiently achieved through a multi-step process commencing with the readily available precursor, theobromine (B1682246). This synthetic route leverages fundamental organic chemistry reactions to methodically modify the purine (B94841) scaffold. While specific procedural details can vary between research groups, a general and illustrative pathway is outlined below. nih.gov

A common synthetic approach involves the initial conversion of theobromine to 7-methylxanthine (B127787). This transformation can be accomplished through various methods, including biocatalytic processes employing genetically engineered microorganisms. For instance, strains of E. coli engineered to express specific N-demethylase enzymes can selectively remove the methyl group at the N1 position of theobromine to yield 7-methylxanthine. nih.govuobaghdad.edu.iq

The subsequent and final step in this synthetic sequence is the oxidation of 7-methylxanthine at the C8 position to furnish the desired 8-hydroxy-7-methylguanine. This critical oxidation step can be performed using a variety of chemical oxidizing agents. The selection of the appropriate oxidant and reaction conditions is crucial to ensure high yield and purity of the final product.

Table 1: Illustrative Laboratory Synthesis of 8-Hydroxy-7-methylguanine

| Step | Precursor | Key Transformation | Intermediate/Product |

| 1 | Theobromine | N1-demethylation | 7-methylxanthine |

| 2 | 7-methylxanthine | C8-oxidation | 8-hydroxy-7-methylguanine |

Isotopic Labeling Techniques for Metabolic and Mechanistic Tracing Studies

Isotopic labeling represents a powerful and indispensable tool for dissecting the complex metabolic pathways and molecular interactions of 8-hydroxy-7-methylguanine in vivo and in vitro. By incorporating stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into the molecular structure of 8-hydroxy-7-methylguanine or its precursors, researchers can trace its journey through biological systems and elucidate its mechanistic roles with high precision. nih.govnih.gov

The synthesis of isotopically labeled 8-hydroxy-7-methylguanine would follow a similar chemical pathway as its unlabeled counterpart, but would utilize isotopically enriched starting materials. For example, the synthesis could commence with theobromine that has been labeled with ¹³C or ¹⁵N at specific atomic positions.

Once synthesized, these labeled molecules serve as tracers in a variety of experimental settings. A key analytical technique for detecting and quantifying these labeled compounds and their metabolites is mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). nih.govnih.gov This approach, known as isotope dilution mass spectrometry, allows for the highly accurate quantification of the labeled compound against its naturally occurring, unlabeled form. nih.gov

Metabolic studies frequently employ these labeled analogs to track the absorption, distribution, metabolism, and excretion (ADME) of 8-hydroxy-7-methylguanine. For instance, administering a ¹³C-labeled version of the compound to an animal model allows researchers to follow the labeled carbon atoms as they are incorporated into various downstream metabolites, which can then be identified and quantified in biological samples like urine and tissues. nih.gov

In mechanistic studies, isotopic labeling can provide profound insights into enzyme-catalyzed reactions and DNA interactions. For example, the use of ¹⁵N-labeled 8-hydroxy-7-methylguanine can help to delineate the specific nitrogen atoms involved in binding to a target protein or in the formation of DNA adducts. nih.gov The synthesis of purine nucleosides with multiple ¹³C and ¹⁵N labels has been reported, enabling sophisticated NMR studies to probe molecular structure and dynamics. nih.gov

Table 2: Applications of Isotopic Labeling in the Study of 8-Hydroxy-7-methylguanine and Analogs

| Isotope(s) | Labeled Compound/Precursor | Experimental Application | Analytical Technique(s) | Research Focus |

| ¹³C, ¹⁵N | Guanine (B1146940), Guanosine | Metabolic flux analysis | GC-MS, LC-MS/MS, NMR | Tracing metabolic pathways, quantifying metabolite turnover |

| ¹⁵N | N7-methylguanine | Quantifying DNA adducts in urine | LC-MS/MS | Biomarker of exposure to methylating agents |

| ¹³C | 8-hydroxyguanine (B145757) | Quantitative analysis in DNA | GC-MS | Measuring oxidative DNA damage |

Q & A

Q. What are the optimal analytical methods for detecting 8-Hydroxy-7-methylguanine in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying 8-Hydroxy-7-methylguanine in urine and other biological matrices. This method allows for high sensitivity and specificity, particularly when combined with isotope-dilution techniques to account for matrix effects . Longitudinal studies should include internal standards (e.g., deuterated analogs) and rigorous quality controls to minimize batch-to-batch variability. For PARP1 inhibition assays, fluorescence anisotropy-based protocols are recommended to monitor enzymatic activity in real-time .

Q. What is the biological significance of 8-Hydroxy-7-methylguanine in DNA repair and mutagenesis?

8-Hydroxy-7-methylguanine is a methylated nucleoside implicated in both DNA damage and repair. It acts as a competitive inhibitor of PARP1 by binding to the enzyme’s active site via hydrogen bonds with residues Gly863, Ala898, Ser904, and Tyr907, suppressing DNA-dependent PARP1 automodification and trapping the enzyme on nucleosomes . Simultaneously, it is a mutagenic lesion resulting from oxidative stress, causing base-pair mismatches during replication . Researchers should contextualize its dual role by correlating PARP1 inhibition assays with mutagenicity screens (e.g., Ames tests).

Q. How do urinary levels of 8-Hydroxy-7-methylguanine vary across the human lifespan?

Urinary levels of 8-Hydroxy-7-methylguanine remain stable from childhood to early adulthood but increase significantly during midlife and peak in old age, as shown in LC-MS-based metabolomic studies of healthy cohorts. These age-related changes likely reflect cumulative oxidative DNA damage and altered repair efficiency. Researchers must normalize data to creatinine levels and adjust for covariates like gender, as males exhibit higher baseline levels .

Advanced Research Questions

Q. How can researchers reconcile the dual role of 8-Hydroxy-7-methylguanine as a potential mutagen and PARP1 inhibitor in therapeutic contexts?

Mechanistic studies should differentiate between 8-Hydroxy-7-methylguanine’s direct mutagenic effects (e.g., via in vitro DNA replication assays) and its pharmacological inhibition of PARP1 (e.g., using fluorescence anisotropy or NAD+ depletion assays). Dose-response experiments are critical, as low concentrations may favor mutagenesis, while higher doses suppress PARP1 activity. Computational modeling of binding affinities (e.g., molecular docking) can further clarify structure-activity relationships .

Q. What experimental controls are critical when studying age-related variations in 8-Hydroxy-7-methylguanine levels?

Longitudinal studies must include:

- Cohort stratification by age, gender, and health status to isolate biological variability.

- Batch correction in LC-MS workflows to mitigate instrumental drift.

- Confounder adjustment for lifestyle factors (e.g., smoking, diet) that influence oxidative stress.

- Validation cohorts to confirm reproducibility across populations .

Q. What analytical validation steps are essential for ensuring the accuracy of 8-Hydroxy-7-methylguanine quantification in complex matrices?

Key validation parameters include:

- Linearity and sensitivity : Establish a dynamic range covering physiological concentrations (e.g., 0.1–100 nM).

- Precision and accuracy : Intra- and inter-day CVs <15% and spike-recovery rates of 85–115%.

- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion.

- Stability tests : Assess degradation under storage conditions (e.g., -80°C vs. room temperature) .

Methodological Considerations

- PARP1 Inhibition Assays : Use recombinant PARP1 and histone-coated nucleosomes to mimic in vivo conditions. Monitor inhibition via NAD+ consumption or PAR polymer formation .

- Metabolomics Workflows : Pair untargeted LC-MS with targeted MRM (multiple reaction monitoring) for high-throughput quantification. Open-source tools like XCMS or MetaboAnalyst are recommended for data processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.